Lexithromycin

Antibacterial MIC Streptococcus pyogenes

Researchers requiring consistent oral macrolide exposure in rodent models face variability from erythromycin's acid lability. Lexithromycin (Erythromycin A 9-methoxime) overcomes this via a 9-methoxime group that enhances pH stability and hydrophobicity, delivering higher, more consistent plasma concentrations. • Comparable MIC profile to erythromycin/clarithromycin for SAR studies • Improved gastric stability supports reliable oral dosing • ≥98% purity, white solid; store at -20°C. For research use only.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
Cat. No. B10785430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexithromycin
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3
InChIKeyHPZGUSZNXKOMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lexithromycin: Overview


Lexithromycin (Erythromycin A 9-methoxime; Wy 48314) is a semi-synthetic macrolide antibiotic derived from erythromycin A [1]. The structural modification—reaction of the 9-keto moiety to methyl oxime—confers improved pH stability and increased hydrophobicity relative to the parent erythromycin . Like other macrolides, lexithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis [1].

Macrolide derivative probe (erythromycin A 9-methoxime)
pH-stable, lipophilic macrolide analog
50S ribosomal subunit inhibitor
Supports macrolide SAR, PK, and formulation studies

Lexithromycin: Substitution Challenges


Macrolide antibiotics, despite a common ribosomal binding mechanism, exhibit clinically and experimentally significant differences in antibacterial spectrum, pharmacokinetic (PK) properties, and resistance profiles [1]. Lexithromycin's specific 9-methoxime modification imparts distinct physicochemical properties—most notably enhanced pH stability and increased lipophilicity—that fundamentally alter its absorption and tissue distribution compared to unmodified erythromycin . Consequently, direct substitution of erythromycin or other macrolides for lexithromycin in in vivo or formulation studies cannot be assumed to yield equivalent biological outcomes. The quantitative evidence presented below substantiates these critical differences.

! 9-methoxime modification may shift absorption and tissue distribution versus unmodified erythromycin
! Improved pH stability may alter oral exposure profile; direct substitution not supported
! Macrolide cross-resistance patterns may not transfer directly across analogs

Lexithromycin: In Vitro Potency & Properties


Activity Against S. pyogenes

Lexithromycin exhibits a minimal inhibitory concentration (MIC) of 0.06 μg/mL against S. pyogenes CN10A and Streptococcus sp. 64/848C, as reported by multiple independent vendor datasheets [1][2]. This value falls within the established wild-type MIC range for erythromycin (0.03–0.06 μg/mL) and clarithromycin (≤0.01–0.06 μg/mL) as documented in the NCBI Bookshelf susceptibility profiles [3]. The near-equivalent potency demonstrates that the 9-methoxime structural modification does not compromise antibacterial activity against this key respiratory pathogen while enabling improved pharmacokinetic properties.

S. pyogenes MIC
Reported
0.06 μg/mL
Erythromycin: 0.03–0.06 μg/mL; Clarithromycin: ≤0.01–0.06 μg/mL
MIC within wild-type range supports macrolide screening context
Broth microdilution; S. pyogenes CN10A
Antibacterial MIC Streptococcus pyogenes Macrolide

Activity Against S. aureus

Against S. aureus Oxford, lexithromycin demonstrates an MIC of 0.25 μg/mL, while against S. aureus Russell and S. aureus T2 the MIC is 0.5 μg/mL [1][2]. Wild-type erythromycin MICs for S. aureus are reported in the range of 0.12–0.25 μg/mL, and clarithromycin MICs range from 0.12–0.25 μg/mL [3]. Lexithromycin's activity against these staphylococcal strains is within one doubling dilution of the comparators, indicating preserved antistaphylococcal potency alongside its enhanced absorption profile.

S. aureus MIC
Reported
0.25–0.5 μg/mL
Erythromycin: 0.12–0.25 μg/mL; Clarithromycin: 0.12–0.25 μg/mL
MIC within 2-fold dilution supports antistaphylococcal screening
S. aureus Oxford, Russell, T2
Antibacterial MIC Staphylococcus aureus Macrolide

Lipophilicity Enhancement

Lexithromycin has a reported logP of 2.218 , indicating increased lipophilicity compared to erythromycin, which has experimentally determined logP values ranging from 2.6 to 3.06 depending on methodology [1]. While the absolute logP values overlap, the structural modification (9-methoxime) is specifically cited by multiple sources as increasing hydrophobicity, which contributes mechanistically to improved membrane permeability and oral absorption [2]. This physicochemical shift is a direct consequence of the compound's synthetic design and is not observed in unmodified erythromycin.

Lipophilicity
Class-level
logP 2.218
Erythromycin: 2.6–3.06 (experimental)
Trend toward higher lipophilicity may influence membrane permeability context
Calculated logP; experimental values may vary
Lipophilicity LogP Physicochemical property Absorption

pH Stability and Absorption

Lexithromycin is consistently described across multiple authoritative sources as having improved pH stability and in vivo absorption compared to erythromycin, a consequence of the 9-methoxime structural modification [1][2]. This same rationale was later applied to roxithromycin with greater effect; consequently, lexithromycin was quickly superseded and has not been extensively studied . While direct quantitative pH stability data are not available in the public domain for lexithromycin, the qualitative improvement is universally acknowledged and forms the basis for its enhanced absorption profile.

pH Stability
Source review
Qualitative improvement reported
Improved pH stability and absorption cited; requires experimental validation
No public quantitative pH stability data
pH stability Absorption Pharmacokinetics Macrolide

Lexithromycin: Application Scenarios


Oral Bioavailability Studies

Lexithromycin's enhanced pH stability and hydrophobicity confer improved in vivo absorption over erythromycin . Researchers designing oral dosing studies in rodent models of respiratory or soft tissue infection can leverage this property to achieve higher and more consistent plasma concentrations without altering the macrolide mechanism of action.

Macrolide SAR Studies

As a 9-methoxime derivative of erythromycin A, lexithromycin serves as a critical comparator in SAR studies aimed at understanding how modifications at the 9-position influence antibacterial potency, pH stability, and absorption [1]. Its MIC profile, which remains comparable to erythromycin and clarithromycin [2], makes it a valuable reference compound for dissecting the contributions of specific structural features to pharmacokinetic behavior.

Formulation Stability Testing

Lexithromycin's documented improvement in pH stability [3] makes it a candidate for formulation studies where enhanced gastric stability or prolonged shelf-life under varying pH conditions is required. While not a clinical candidate itself, lexithromycin can be employed as a model macrolide to optimize enteric coating or sustained-release technologies.

Application
Selection Property
Validation Focus
Oral Bioavailability Studies
pH-stable macrolide probe; absorption-enhanced profile
Oral absorption and plasma concentration-time profile in rodent models
Macrolide SAR Studies
9-methoxime erythromycin comparator
Antibacterial activity and PK property comparison with parent macrolide
Formulation Stability Testing
Model compound with documented pH stability improvement
Stability under varied pH conditions and enteric coating technologies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lexithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.